9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine
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Overview
Description
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound features a cyclopropyl group and a 2,4-dimethoxyphenyl group attached to the purine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting from simple precursors like formamide and glycine, the purine core can be synthesized through a series of condensation and cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the 2,4-Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction, where the purine core reacts with a 2,4-dimethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the purine ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon could be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides might be employed for substitution reactions.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce hydrogenated purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study purine metabolism or as a potential inhibitor of enzymes involved in nucleotide synthesis.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as antiviral, anticancer, or anti-inflammatory agents.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include enzymes involved in DNA replication, RNA transcription, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Allopurinol: A medication used to treat gout, which is a purine analog.
Uniqueness
What sets 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine apart is the presence of the cyclopropyl and 2,4-dimethoxyphenyl groups, which could confer unique chemical reactivity and biological activity compared to other purine derivatives.
Properties
IUPAC Name |
9-cyclopropyl-N-(2,4-dimethoxyphenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-11-5-6-12(13(7-11)23-2)20-15-14-16(18-8-17-15)21(9-19-14)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHXQXGYTCOKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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